Cas no 103273-34-3 (2-methyl-4-sulfanylpentan-3-one)
2-methyl-4-sulfanylpentan-3-one Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL13660246
- EN300-7600703
- 103273-34-3
- 2-methyl-4-sulfanylpentan-3-one
-
- Inchi: 1S/C6H12OS/c1-4(2)6(7)5(3)8/h4-5,8H,1-3H3
- InChI Key: NKTWEJHSTQOWMB-UHFFFAOYSA-N
- SMILES: SC(C)C(C(C)C)=O
Computed Properties
- Exact Mass: 132.06088618Da
- Monoisotopic Mass: 132.06088618Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 88.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 18.1Ų
2-methyl-4-sulfanylpentan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7600703-0.05g |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 0.05g |
$229.0 | 2024-05-23 | |
| Enamine | EN300-7600703-0.1g |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 0.1g |
$342.0 | 2024-05-23 | |
| Enamine | EN300-7600703-0.25g |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 0.25g |
$487.0 | 2024-05-23 | |
| Enamine | EN300-7600703-0.5g |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 0.5g |
$768.0 | 2024-05-23 | |
| Enamine | EN300-7600703-1.0g |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 1.0g |
$986.0 | 2024-05-23 | |
| Enamine | EN300-7600703-2.5g |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 2.5g |
$1931.0 | 2024-05-23 | |
| Enamine | EN300-7600703-5.0g |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 5.0g |
$2858.0 | 2024-05-23 | |
| Enamine | EN300-7600703-10.0g |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 10.0g |
$4236.0 | 2024-05-23 | |
| 1PlusChem | 1P027UEB-50mg |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 50mg |
$335.00 | 2023-12-26 | |
| 1PlusChem | 1P027UEB-100mg |
2-methyl-4-sulfanylpentan-3-one |
103273-34-3 | 95% | 100mg |
$485.00 | 2023-12-26 |
2-methyl-4-sulfanylpentan-3-one Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-methyl-4-sulfanylpentan-3-one
2-Methyl-4-Sulfanylpentan-3-One: A Comprehensive Overview
2-Methyl-4-sulfanylpentan-3-one (CAS No: 103273-34-3) is an organic compound with the molecular formula C6H10OS and a molecular weight of 118.19 g/mol. This compound is a sulfur-containing ketone, which makes it a valuable intermediate in various chemical syntheses and applications. The structure of 2-methyl-4-sulfanylpentan-3-one consists of a pentanone backbone with a methyl group at position 2 and a sulfanyl (thioether) group at position 4, contributing to its unique chemical properties.
Recent studies have highlighted the importance of sulfur-containing ketones like 2-methyl-4-sulfanylpentan-3-one in organic synthesis due to their ability to participate in nucleophilic additions and other transformations. The presence of the sulfanyl group introduces reactivity that can be exploited in the construction of complex molecules, including pharmaceuticals and agrochemicals.
The synthesis of 2-methyl-4-sulfanylpentan-3-one typically involves the oxidation of thioethers or the use of sulfur-containing precursors in ketone formation reactions. For instance, researchers have employed oxidative methods using agents like hydrogen peroxide or potassium permanganate to achieve the desired transformation from thioethers to sulfanyl ketones. These methods are efficient and have been optimized for scalability, making them suitable for industrial applications.
In terms of applications, 2-methyl-4-sulfanylpentan-3-one has found utility in the synthesis of bioactive compounds. For example, recent studies have demonstrated its role as an intermediate in the preparation of anti-inflammatory agents and antioxidants. The sulfanyl group in this compound is known to confer antioxidant properties, making it a promising candidate for drug development.
Furthermore, sulfur-containing ketones such as 2-methyl-4-sulfanylpentan-3-one have been explored in the context of organocatalysis. Their ability to act as catalysts or intermediates in enantioselective reactions has been a focus of recent research, particularly in asymmetric synthesis. This has opened new avenues for the production of chiral compounds with high enantiomeric excess.
The physical properties of 2-methyl-4-sulfanylpentan-3-one include a melting point of approximately -5°C and a boiling point around 95°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in various chemical reactions. The compound is also relatively stable under normal storage conditions, though it should be protected from moisture and light to prevent degradation.
From an environmental standpoint, the biodegradation of 2-methyl-4-sulfanylpentan-3-one has been studied to assess its impact on ecosystems. Research indicates that it undergoes microbial degradation under aerobic conditions, with half-lives ranging from several days to weeks depending on environmental factors such as temperature and pH levels.
In conclusion, 2-methyl-4-sulfanylpentan-3-one (CAS No: 103273-34-3) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique chemical properties and reactivity make it an invaluable tool for researchers and industries alike. As advancements in synthetic methodologies continue to emerge, the applications of this compound are expected to expand further, contributing to innovative solutions in chemistry and related fields.
103273-34-3 (2-methyl-4-sulfanylpentan-3-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)